1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-
Overview
Description
1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)- is a complex organic compound characterized by its bromo, chloro, and phenylsulfonyl functional groups attached to the pyrrolo[2,3-B]pyridine core
Chemical Reactions Analysis
Common Reagents and Conditions:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-7-azaindole
5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Other halogenated pyrrolopyridines
This comprehensive overview highlights the importance of 1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)- in scientific research and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Biological Activity
The compound 5-bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 876343-81-6) is a member of the pyrrolopyridine class of compounds, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Property | Value |
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Molecular Formula | C₁₃H₈BrClN₂O₂S |
Molecular Weight | 371.64 g/mol |
CAS Number | 876343-81-6 |
Purity | >98% |
Storage Conditions | Inert atmosphere, 2-8°C |
1H-Pyrrolo[2,3-b]pyridine derivatives are known to interact with various biological targets, including enzymes and receptors. The specific compound under consideration has been studied for its role as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4B. PDE inhibitors have therapeutic potential in treating inflammatory diseases and neurodegenerative conditions due to their ability to modulate cyclic nucleotide levels within cells.
Pharmacological Studies
A series of studies have evaluated the biological activity of related pyrrolo[2,3-b]pyridine compounds:
- PDE Inhibition : Compound 11h , a derivative of pyrrolo[2,3-b]pyridine, exhibited significant inhibition of PDE4B with an IC50 value of approximately 0.8 μM. This suggests that the structural features of pyrrolo[2,3-b]pyridine can be optimized for enhanced selectivity and potency against specific PDE isoforms .
- Anti-inflammatory Effects : In vitro studies demonstrated that derivatives could inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to lipopolysaccharides . This indicates potential applications in treating conditions characterized by excessive inflammation.
- CNS Activity : The compound has also been tested against a panel of central nervous system (CNS) receptors. While it showed weak activity against certain targets (e.g., σ2 receptor), its selectivity profile indicates it may be suitable for further development in CNS-related disorders .
Case Study 1: PDE4B Inhibition and Anti-inflammatory Activity
In a study evaluating a series of pyrrolo[2,3-b]pyridine derivatives, one compound was identified as a selective PDE4B inhibitor with notable anti-inflammatory properties. The study reported:
- Inhibition Results : The compound significantly reduced TNF-α levels in macrophages by approximately 60% when stimulated with pro-inflammatory agents.
- Selectivity Profile : It demonstrated minimal activity against other PDE isoforms (PDE4D), highlighting its potential for reduced side effects compared to non-selective inhibitors .
Case Study 2: CNS Receptor Interaction
Another investigation focused on the interaction of this class of compounds with CNS receptors:
- Receptor Testing : The compound was subjected to screening against a range of CNS targets.
- Findings : While it did not exhibit strong activity across the board, it showed some inhibition at the 5-HT2C receptor (59% inhibition) and σ2 receptor (70% inhibition), suggesting potential for mood disorders or other CNS applications .
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-4-chloropyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O2S/c14-11-8-16-13-10(12(11)15)6-7-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWFHHBKLYJQMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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